Cas no 3121-71-9 (1-Naphthylpropionate)

1-Naphthylpropionate is an ester derivative of 1-naphthol and propionic acid, commonly utilized as an intermediate in organic synthesis and specialty chemical applications. Its key advantages include its role as a versatile building block for pharmaceuticals, agrochemicals, and fine chemicals due to its stable aromatic structure and reactive ester group. The compound exhibits favorable solubility in organic solvents, facilitating its use in various reaction conditions. Additionally, its well-defined molecular structure allows for precise functionalization, making it valuable in the development of complex organic molecules. Proper handling and storage under inert conditions are recommended to maintain its stability and reactivity.
1-Naphthylpropionate structure
1-Naphthylpropionate structure
Product Name:1-Naphthylpropionate
CAS No:3121-71-9
MF:C13H12O2
MW:200.233183860779
MDL:MFCD00010496
CID:317023
PubChem ID:87575467
Update Time:2025-06-08

1-Naphthylpropionate Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,1-propanoate
    • 1-Naphthyl Propionate
    • naphthalen-1-yl propanoate
    • 1-Naphthalenol,propanoate
    • 1-Propionyloxy-naphthalin
    • methyl naphthyl acetate
    • naphthyl propanoate
    • Propionic acid 1-naphthyl ester
    • CS-0320440
    • AKOS000503143
    • NSC-408079
    • D92121
    • SCHEMBL448000
    • Naphthalen-1-yl propionate
    • MFCD00010496
    • DTXSID50953294
    • 1-Naphthalenol, propanoate
    • AN-652/41418540
    • P1384
    • 2VQM4E5EPZ
    • AI3-18247
    • naphthyl propionate
    • NSC 408079
    • Naphthalen-1-ylpropionate
    • 3121-71-9
    • FT-0608127
    • alpha-Naphthyl propionate
    • FRXPDEZCWCPLIH-UHFFFAOYSA-N
    • UNII-2VQM4E5EPZ
    • NSC408079
    • STL068783
    • DB-047987
    • 1-Naphthalenol, 1-propanoate
    • 1-Naphthylpropionate
    • MDL: MFCD00010496
    • Inchi: 1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
    • InChI Key: FRXPDEZCWCPLIH-UHFFFAOYSA-N
    • SMILES: O(C(CC)=O)C1C=CC=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 200.08400
  • Monoisotopic Mass: 200.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 0.94
  • Melting Point: 34-35 °C
  • Boiling Point: 135°C/2mmHg(lit.)
  • Flash Point: 113 °C
  • Refractive Index: 1.5805-1.5825
  • PSA: 26.30000
  • LogP: 3.15520
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Naphthylpropionate Customs Data

  • HS CODE:2915509000
  • Customs Data:

    China Customs Code:

    2915509000

    Overview:

    2915509000 Propionate and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915509000 propionic acid, its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

1-Naphthylpropionate Pricemore >>

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1-Naphthylpropionate Related Literature

Additional information on 1-Naphthylpropionate

Recent Advances in the Study of 1-Naphthylpropionate (CAS: 3121-71-9) in Chemical Biology and Pharmaceutical Research

1-Naphthylpropionate (CAS: 3121-71-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This ester derivative of naphthalene has been studied for its unique physicochemical properties and biological activities, making it a promising candidate for drug development and biochemical applications. Recent studies have focused on its synthesis, characterization, and potential therapeutic uses, providing new insights into its mechanism of action and pharmacological effects.

One of the key areas of research involving 1-Naphthylpropionate is its role as a prodrug or intermediate in the synthesis of bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 1-Naphthylpropionate can be efficiently converted into active metabolites with anti-inflammatory properties. The researchers utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound. Their findings suggest that 1-Naphthylpropionate could serve as a versatile scaffold for designing novel anti-inflammatory agents.

In addition to its potential therapeutic applications, 1-Naphthylpropionate has also been investigated for its use in chemical biology. A recent paper in ACS Chemical Biology (2024) highlighted its utility as a fluorescent probe for studying enzyme kinetics. The compound's naphthalene moiety exhibits strong fluorescence, enabling researchers to monitor enzymatic reactions in real-time. This application could pave the way for new diagnostic tools and high-throughput screening assays in drug discovery.

Another noteworthy study, published in Bioorganic & Medicinal Chemistry Letters (2023), explored the pharmacokinetic properties of 1-Naphthylpropionate. The researchers conducted in vitro and in vivo experiments to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. Their results indicated that 1-Naphthylpropionate has favorable bioavailability and metabolic stability, further supporting its potential as a drug candidate. However, the study also identified certain challenges, such as its relatively short half-life in plasma, which may require formulation optimization for clinical use.

Recent advancements in synthetic chemistry have also contributed to the growing interest in 1-Naphthylpropionate. A study in Organic Letters (2024) reported a novel, environmentally friendly method for its synthesis using catalytic asymmetric hydrogenation. This approach not only improved the yield and enantioselectivity of the product but also reduced the environmental impact of the synthesis process. Such innovations are critical for scaling up production and ensuring the sustainability of future pharmaceutical applications.

In conclusion, the latest research on 1-Naphthylpropionate (CAS: 3121-71-9) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. From its role as a prodrug and fluorescent probe to its promising pharmacokinetic properties and sustainable synthesis methods, this compound continues to inspire new avenues of investigation. Future studies should focus on addressing the identified challenges, such as optimizing its formulation and exploring its efficacy in preclinical models, to fully realize its therapeutic potential.

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